5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS No.: 1416713-15-9
Cat. No.: VC3031642
Molecular Formula: C11H11ClIN3O
Molecular Weight: 363.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416713-15-9 |
|---|---|
| Molecular Formula | C11H11ClIN3O |
| Molecular Weight | 363.58 g/mol |
| IUPAC Name | 5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |
| Standard InChI | InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 |
| Standard InChI Key | FZURCRAFEKVBNJ-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Cl |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Cl |
Introduction
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with chloro, iodo, and tetrahydro-2H-pyran-2-yl substituents. This compound is of interest in various scientific fields due to its unique structural properties and potential applications.
Synthesis
The synthesis of 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. These steps may include:
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Formation of the pyrazolo[4,3-b]pyridine core: Achieved through cyclization reactions involving appropriate precursors.
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Introduction of chloro and iodo substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine.
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Attachment of the tetrahydro-2H-pyran-2-yl group: This step may involve nucleophilic substitution reactions using tetrahydro-2H-pyran-2-yl halides.
Applications
This compound has several potential applications:
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Medicinal Chemistry: It can serve as a building block for the synthesis of potential therapeutic agents due to its reactivity and structural uniqueness.
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Organic Synthesis: Useful for constructing complex molecules due to its functional groups.
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Biological Studies: Can be used to study the effects of halogenated heterocycles on biological systems.
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Material Science: May be explored for its properties in the development of new materials.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | Lacks tetrahydro-2H-pyran-2-yl group |
| 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Lacks chloro substituent |
| 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Lacks iodo substituent |
Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Compounds in the pyrazolo[4,3-b]pyridine class often interact with enzymes and receptors involved in critical cellular processes.
Safety Information
Handling this compound requires caution due to its potential toxicity. It is harmful if swallowed and can cause skin irritation. Proper safety protocols should be followed during handling.
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